molecular formula C6H4F3IN2 B576788 5-Iodo-4-(trifluoromethyl)pyridin-2-amine CAS No. 1321530-57-7

5-Iodo-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B576788
CAS No.: 1321530-57-7
M. Wt: 288.012
InChI Key: PGNGJYQCYGFNCV-UHFFFAOYSA-N
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Description

5-Iodo-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound that features both iodine and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-(trifluoromethyl)pyridin-2-amine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method is the trifluoromethylation of 4-iodobenzene, followed by amination. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Iodo-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but lacks the iodine atom.

    5-Bromo-4-(trifluoromethyl)pyridin-2-amine: Contains a bromine atom instead of iodine.

    2-(Trifluoromethyl)pyridine: Lacks both the iodine and amino groups.

Uniqueness

5-Iodo-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring high specificity and stability.

Properties

IUPAC Name

5-iodo-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-5(11)12-2-4(3)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNGJYQCYGFNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728744
Record name 5-Iodo-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321530-57-7
Record name 5-Iodo-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is synthesized according to general procedure GP1 starting from 20.0 g (123 mmol) 4-trifluoromethyl-pyridin-2-ylamine and 27.8 g (123 mmol) NIS. Yield after precipitation from the reaction mixture and isolation of additional product from the mother liquid by chromatography in silica gel: 20.3 g (57%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
27.8 g
Type
reactant
Reaction Step Two

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